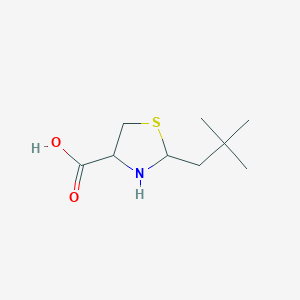

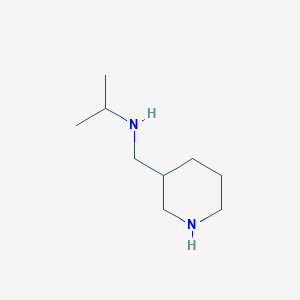

N-(Piperidin-3-ylmethyl)propan-2-amine

Übersicht

Beschreibung

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The condensation of amines with either aldehydes or ketones and the further reduction of the imine group, also known as reductive amination, is one of the commonly used methods of C-N bond formation .Molecular Structure Analysis

The molecular formula of “N-(Piperidin-3-ylmethyl)propan-2-amine” is C9H20N2 . The InChI code is 1S/C9H14N2/c1-8(2)11-7-9-4-3-5-10-6-9/h3-6,8,11H,7H2,1-2H3 .Chemical Reactions Analysis

Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The compound N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, related to N-(Piperidin-3-ylmethyl)propan-2-amine, has been structurally analyzed. It crystallizes in a monoclinic form with the benzothiazol and imidazol rings being planar and the piperidin ring adopting a chair conformation (Ö. Yıldırım et al., 2006).

Chemical Synthesis and Characterization

A study on the synthesis of 2-(piperidine-1-ylmethyl)cyclohexanamine structure, which is related to this compound, utilized Mannich reaction and oxime protected compounds. The structures were characterized using NMR, FT-IR, and mass spectroscopy, and thermodynamic parameters were calculated (Taheri et al., 2012).

Piperidine Activation and Reaction Products

Research on the chemical activation of piperidine by formaldehyde revealed that it forms Maillard reaction products. It interacts with glucose/lysine model systems to form compounds such as 3-(piperidin-1-yl)propanal, demonstrating piperidine's reactivity in complex chemical environments (Nikolov & Yaylayan, 2010).

Synthesis of Functionalized Piperidines

A study highlighted the Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes. This research is significant in the context of synthesizing highly functionalized piperidines, a class to which this compound belongs (Lebold et al., 2009).

Biomimetic Iron(III) Complexes

Iron(III) complexes with N3O and N3O2 donor ligands, including piperidine derivatives, have been studied as functional models for intradiol-cleaving catechol dioxygenases. These studies contribute to understanding the role of piperidine-containing compounds in biomimetic applications (Sundaravel et al., 2011).

Novel Pharmaceutical Intermediate Synthesis

A novel synthetic route to N-(piperidin-4-yl)-1,3-dihydroindol-2-one, an important pharmaceutical intermediate, was developed. This highlights the role of piperidine derivatives in pharmaceutical synthesis (Hoogenband et al., 2004).

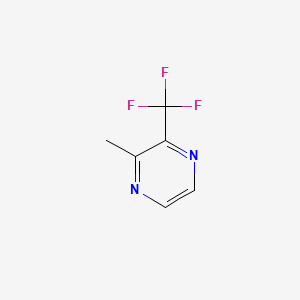

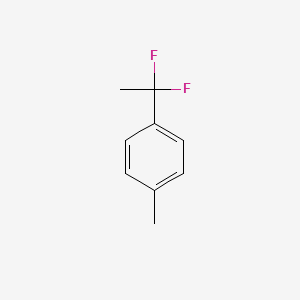

GPR119 Agonists Development

In the development of GPR119 agonists, a series of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives were synthesized and evaluated. These findings show the therapeutic potential of such compounds in metabolic disorders (Kubo et al., 2021).

Virtual Screening for Breast Tumor Treatment

A study on virtual screening targeting the urokinase receptor for breast tumor metastasis involved piperidine derivatives. It highlights the potential of such compounds in cancer research (Wang et al., 2011).

LDL Receptor Upregulation

Research on N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4- carboxamide, a piperidine derivative, demonstrated its role as an upregulator of the LDL receptor. This has implications for cholesterol management (Ito et al., 2002).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

N-(Piperidin-3-ylmethyl)propan-2-amine, also known as Isopropyl-piperidin-3-ylmethyl-amine, is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Pharmacokinetics

The compound’s molecular weight is 19273 , which may influence its pharmacokinetic properties.

Result of Action

Piperidine derivatives are known to have a wide range of biological activities .

Biochemische Analyse

Biochemical Properties

N-(Piperidin-3-ylmethyl)propan-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions can influence the activity and function of the enzymes and proteins involved .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, it can affect the expression of specific genes, thereby altering cellular functions and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. This binding can result in conformational changes in the biomolecules, affecting their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical degradation, leading to a decrease in its activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, this compound can exhibit toxic or adverse effects, impacting the overall health of the animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites in the cells. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of the compound in specific cellular compartments or tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

N-(piperidin-3-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)11-7-9-4-3-5-10-6-9/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFVUEAMGPGPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672554 | |

| Record name | N-[(Piperidin-3-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33037-69-3 | |

| Record name | N-[(Piperidin-3-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

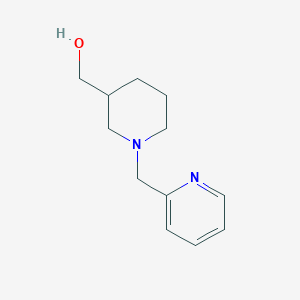

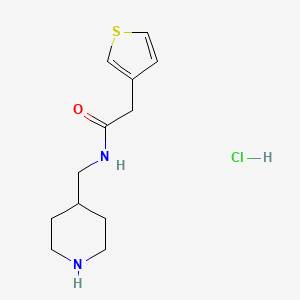

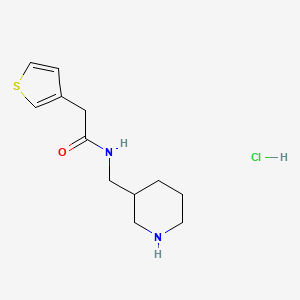

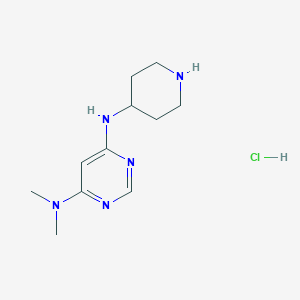

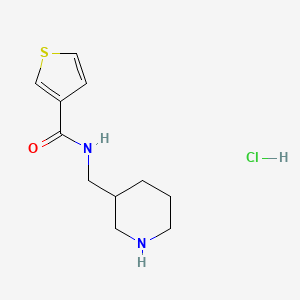

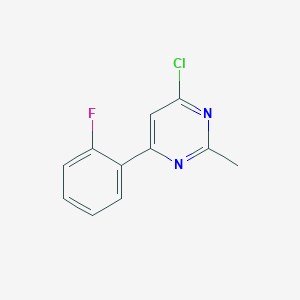

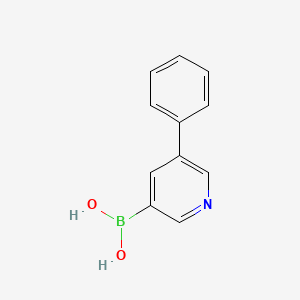

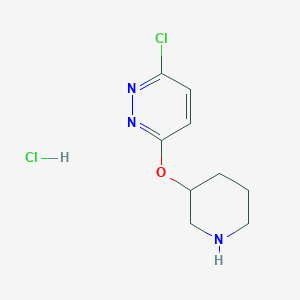

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1418816.png)

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1418825.png)